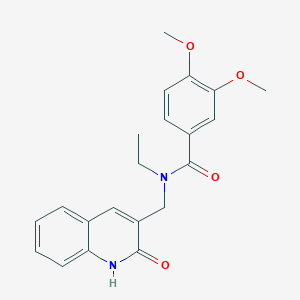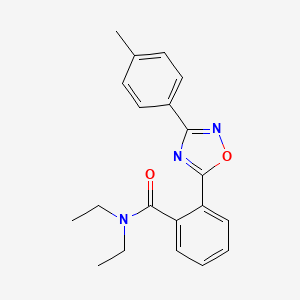![molecular formula C23H23BrN2O3S B7710484 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用機序
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 acts as a sGC activator, binding to the enzyme and increasing its sensitivity to the endogenous ligand nitric oxide (NO). This results in the production of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells in blood vessels. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-platelet effects. In addition, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of heart failure and pulmonary hypertension.
実験室実験の利点と制限
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has several advantages for use in lab experiments, including its high potency and selectivity for sGC activation, as well as its ability to cross the blood-brain barrier. However, limitations include its relatively short half-life and the need for specialized equipment to measure cGMP levels.
将来の方向性
Future research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 could focus on its potential therapeutic applications in other disease states, such as stroke and neurodegenerative diseases. In addition, further studies could investigate the optimal dosing and delivery methods for 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272, as well as potential drug interactions with other medications. Finally, research could also focus on the development of new sGC activators with improved pharmacokinetic properties and selectivity.
In conclusion, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 is a promising compound with significant potential for therapeutic applications in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could focus on its potential applications in other disease states and the development of new sGC activators.
合成法
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium sulfonate to produce 4-bromobenzenesulfonic acid. This is then reacted with N-cyclohexylacetamide in the presence of triethylamine to produce the final product, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. Studies have shown that 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 acts as a potent vasodilator, relaxing the smooth muscle cells in blood vessels and increasing blood flow. This effect has been attributed to the activation of the enzyme soluble guanylate cyclase (sGC) by 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272, leading to the production of cyclic guanosine monophosphate (cGMP).
特性
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-8-13-21(14-18(17)2)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)22-6-4-3-5-7-22/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKQWITKFQHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)





![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)

